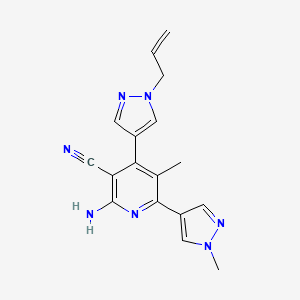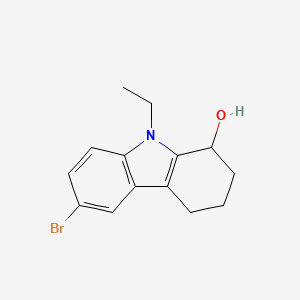
3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. It has gained significant attention in scientific research due to its potential pharmaceutical properties. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 and topoisomerase II, which are involved in the regulation of inflammation and DNA replication, respectively. The compound has also been shown to modulate the activity of various receptors, including the cannabinoid receptor 2 and the estrogen receptor. Additionally, it has been reported to activate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines and reduce the levels of oxidative stress markers. Additionally, the compound has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one in lab experiments is its potential pharmaceutical properties. The compound has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. Additionally, the compound is relatively easy to synthesize using various methods. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one. One of the directions is to investigate the compound's potential in the treatment of other diseases, including neurological disorders and viral infections. Additionally, further studies are needed to understand the compound's mechanism of action and cellular targets. The development of more efficient and selective synthesis methods for the compound is also an area of future research. Finally, the evaluation of the compound's toxicity and pharmacokinetics is essential for its further development as a potential therapeutic agent.
In conclusion, this compound is a chemical compound with potential pharmaceutical properties. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. The compound has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. However, further studies are needed to understand the compound's mechanism of action and cellular targets, as well as its toxicity and pharmacokinetics.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been reported using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Michael addition. The Claisen-Schmidt condensation method involves the reaction of 2-methylindole-3-carboxaldehyde with 2-chlorobenzaldehyde in the presence of a base such as potassium hydroxide. The Aldol condensation method involves the reaction of 2-methylindole-3-carboxaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The Michael addition method involves the reaction of 2-methylindole-3-carboxaldehyde with 2-chloroacetophenone in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been studied extensively for its potential pharmaceutical properties. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. It has been reported to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. The compound has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has exhibited antibacterial properties against various strains of bacteria.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-12-18(14-7-3-5-9-16(14)20-12)17(21)11-10-13-6-2-4-8-15(13)19/h2-11,20H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVCENMCHWGXLL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5347229.png)
![ethyl {2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5347237.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5347242.png)

![8-bromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5347288.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5347295.png)
![3-ethyl-5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347299.png)

![3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5347308.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5347316.png)
![N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5347323.png)
![5-[4-(allyloxy)benzylidene]-2-(4-benzyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5347331.png)
![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5347344.png)
